molecular formula C11H22N2O3 B2457623 (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate CAS No. 1491146-18-9

(2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate

Cat. No. B2457623
CAS RN: 1491146-18-9
M. Wt: 230.308
InChI Key: HTOWRARNYBSJEI-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate is a chemical compound that belongs to the class of urea derivatives. It is a chiral molecule with two stereocenters, making it an important compound in the field of organic chemistry. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate involves its interaction with specific receptors or enzymes in the body. It has been found to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in the death of the targeted microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to inhibit the growth of various microorganisms. It has also been found to have immunomodulatory effects, enhancing the immune response of the body. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate in lab experiments is its high potency and specificity towards certain microorganisms. This allows for targeted treatment and reduces the risk of side effects. However, one of the limitations of using this compound is its potential toxicity towards human cells, which requires careful handling and testing.

Future Directions

There are several future directions for the research and development of (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate. One potential direction is the optimization of its synthesis method to improve yield and reduce costs. Another direction is the investigation of its potential applications in the field of cancer treatment, as it has been found to exhibit cytotoxic effects towards certain cancer cells. Additionally, further research is needed to evaluate its safety and efficacy in clinical trials, paving the way for its use in the development of new drugs.

Synthesis Methods

The synthesis of (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate can be achieved through several methods. One of the most common methods is the reaction of (2S,3R)-3-methyl-2-pentanol with isopropyl isocyanate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl chloroformate to yield the desired product.

Scientific Research Applications

(2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. It has been found to exhibit antiviral, antibacterial, and antifungal properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

methyl (2S,3R)-3-methyl-2-(propan-2-ylcarbamoylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6-8(4)9(10(14)16-5)13-11(15)12-7(2)3/h7-9H,6H2,1-5H3,(H2,12,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOWRARNYBSJEI-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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